N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide
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Overview
Description
N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a difluorophenyl group, a triazole ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the triazole derivative with an appropriate acrylamide derivative under mild conditions to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole alcohols.
Scientific Research Applications
N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
- 2-(2,6-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole
- N-(2-aminopyrimidin-5-yl)methyl-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is unique due to its specific combination of a difluorophenyl group, a triazole ring, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c1-3-9(19)15-12-16-11(17-18(12)2)10-7(13)5-4-6-8(10)14/h3-6H,1H2,2H3,(H,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECURAQPGOABV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=C(C=CC=C2F)F)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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